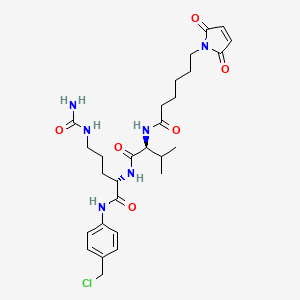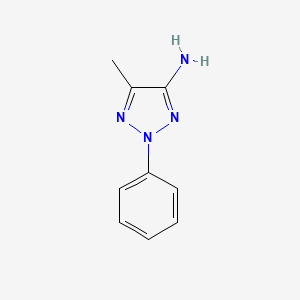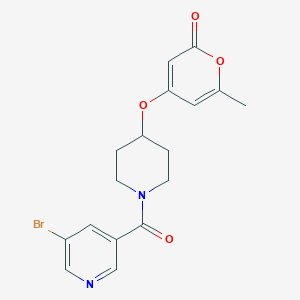
2-Chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine” is a chemical compound with the CAS Number: 2173999-53-4 . It has a molecular weight of 243.59 . It is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C8H6ClF4NO/c1-15-8(12,13)7(10,11)5-2-3-6(9)14-4-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 243.59 .Scientific Research Applications
Synthesis and Chemical Transformations
2-Chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine, due to its unique structural framework, plays a significant role in the synthesis of complex molecules. For instance, pyridine derivatives are pivotal in the synthesis of pesticides, as elucidated by Lu Xin-xin (2006) in their review on synthesizing 2,3-Dichloro-5-trifluoromethyl pyridine, highlighting the chemical's utility in agriculture through various synthetic pathways (Lu Xin-xin, 2006).
Photochemical Nitrogen Elimination and Ring Expansion
Reisinger, Bernhardt, and Wentrup (2004) demonstrated the potential of tetrazolo[1,5-a]pyridines/2-azidopyridines in undergoing photochemical nitrogen elimination and ring expansion to form 1,3-diazacyclohepta-1,2,4,6-tetraenes, along with ring cleavage to cyanovinylketenimines. This research showcases the chemical's versatility in generating new structures under specific conditions, expanding its applicability in organic synthesis (Reisinger, Bernhardt, & Wentrup, 2004).
Photophysical Evaluation and Computational Study
Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) explored the synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds, identifying them as highly emissive fluorophores in both solution and solid state. This research underscores the compound's potential in the development of new materials with specific photophysical properties, beneficial for applications in materials science and engineering (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Fluorination and Chemical Reactivity
The compound's reactivity and potential for modification are further demonstrated by its utility in fluorination reactions. Liu, Gao, Gu, Shen, and Sun (2015) described a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using a specific fluorinating reagent in aqueous conditions, showcasing the adaptability of pyridine derivatives in synthesizing fluorinated compounds for various scientific applications (Liu, Gao, Gu, Shen, & Sun, 2015).
properties
IUPAC Name |
2-chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF4NO/c1-15-8(12,13)7(10,11)5-2-3-6(9)14-4-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGFAPFAUVWSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CN=C(C=C1)Cl)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2590148.png)
![2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide](/img/structure/B2590150.png)
![N-[(4-{[(2-benzyl-1,2,3,4-tetrahydroisoquinolin-3-yl)formohydrazido]carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2590151.png)

![6-Tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2590154.png)



![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2590165.png)
